molecular formula C15H13N3O3S2 B2549398 methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate CAS No. 338976-20-8

methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No.: B2549398
CAS No.: 338976-20-8
M. Wt: 347.41
InChI Key: MMRJQCNTZJITNK-SXGWCWSVSA-N
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Description

Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a synthetic organic compound notable for its application in various scientific fields. This compound belongs to the family of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their wide-ranging biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate typically involves a multistep process. A common method involves the condensation of 2-mercaptobenzothiazole with the appropriate aldehyde under acidic conditions, followed by the addition of a methoxyimino group.

Industrial Production Methods: : In an industrial setting, the production of this compound may employ similar synthetic routes, but on a larger scale with optimized conditions for yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions, typically involving agents like sodium borohydride, can convert the imine group to an amine.

  • Substitution: : Nucleophilic substitution reactions are possible at the benzene ring, particularly involving halides and nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Alkyl halides, aryl halides, strong bases

Major Products: : Depending on the type of reaction, major products can include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Industry: : Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites of enzymes, inhibiting their function. The methoxyimino group may interact with nucleophilic sites on proteins, altering their activity and leading to the compound's biological effects.

Comparison with Similar Compounds

Similar Compounds: : Other compounds within the imidazo[2,1-b][1,3]thiazole family, like imidazo[2,1-b][1,3]thiazole-6-carboxylates, share structural similarities.

Uniqueness: : The unique combination of functional groups (methoxyimino, sulfanyl, and benzoate) in methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate provides distinct chemical properties and reactivity, differentiating it from other derivatives in this family.

This article should provide a thorough overview of the compound, ensuring that you have detailed and accurate information to work with. Enjoy diving deep into the chemistry!

Properties

IUPAC Name

methyl 2-[5-[(Z)-methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRJQCNTZJITNK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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